molecular formula C8H5BrF2O B1277475 4'-bromo-2',5'-difluoroacetophenone CAS No. 123942-11-0

4'-bromo-2',5'-difluoroacetophenone

Cat. No. B1277475
M. Wt: 235.02 g/mol
InChI Key: JPTNTBSBJPCXGI-UHFFFAOYSA-N
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Patent
US05075319

Procedure details

To a stirred mixture of 20 g 2,5-difluorobromobenzene and 35.2 g aluminum chloride under nitrogen at 60° C. was added dropwise 11.2 ml acetyl chloride. The reaction mixture was stirred at 95° C. for 90 min. and then poured over 250 g ice followed by 17 ml concentrated hydrochloric acid. The aqueous mixture was extracted with ether, and the extracts washed with sodium chloride solution and concentrated. The residue (23.6 g) was distilled in vacuo to give 18.4 g (76%) 4-bromo-2,5-difluoroacetophenone, b.p. 65° C. (0.1 mm).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[Br:9].[Cl-].[Al+3].[Cl-].[Cl-].[C:14](Cl)(=[O:16])[CH3:15].Cl>>[CH3:15][C:14]([C:6]1[C:5]([F:8])=[CH:4][C:3]([Br:9])=[C:2]([F:1])[CH:7]=1)=[O:16] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)Br
Name
Quantity
35.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
ice
Quantity
250 g
Type
reactant
Smiles
Step Four
Name
Quantity
17 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 95° C. for 90 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether
WASH
Type
WASH
Details
the extracts washed with sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue (23.6 g) was distilled in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC(=O)C1=CC(=C(C=C1F)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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